3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
Description
3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex heterocyclic compound that combines the structural features of quinoline and oxadiazole Quinoline is a nitrogen-containing aromatic compound known for its wide range of biological activities, while oxadiazole is a five-membered ring containing nitrogen and oxygen atoms
Properties
IUPAC Name |
3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4/c22-16-13(9-10-4-1-2-7-14(10)18-16)15-19-17(25-20-15)11-5-3-6-12(8-11)21(23)24/h1-9H,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNVWLPQBXRXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol typically involves multiple steps, starting with the preparation of the quinoline and oxadiazole precursors. One common method involves the reaction of 2-hydroxyquinoline with 3-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, sulfonating agents like sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion of the nitro group to an amino group, resulting in 3-(5-(3-aminophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol.
Substitution: Introduction of halogen, sulfonyl, or other functional groups at specific positions on the quinoline ring.
Scientific Research Applications
3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its ability to intercalate into DNA may contribute to its anticancer properties by disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: A simpler quinoline derivative with known antimicrobial and anticancer activities.
4-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol: A structurally similar compound with a phenyl group instead of a nitrophenyl group.
Uniqueness
3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is unique due to the presence of both the nitrophenyl and oxadiazole moieties, which confer distinct chemical and biological properties. The nitrophenyl group enhances its potential as an antimicrobial and anticancer agent, while the oxadiazole ring contributes to its stability and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
